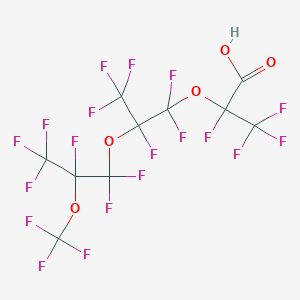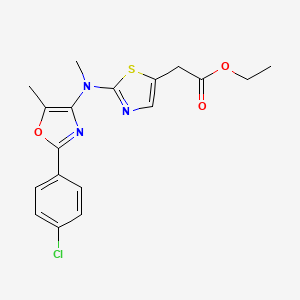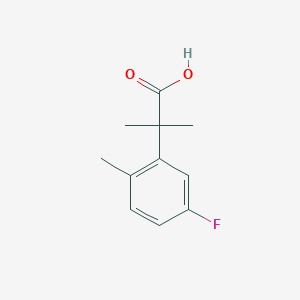![molecular formula C10H13BrOS B15241277 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid
Reduction: Formation of the corresponding alcohol or alkane
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone
Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol
Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of biological pathways involving thiophene derivatives
Medicine: Exploration of its pharmacological properties and potential therapeutic applications
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but different functional groups
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar bromothiophene structure with an ethan-1-ol group
Uniqueness
2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts distinct chemical and physical properties compared to other bromothiophene derivatives .
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
CWPQPDPMHWITMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)







![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)


![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
